Inositol 1,4,6-trisphosphate

Descripción general

Descripción

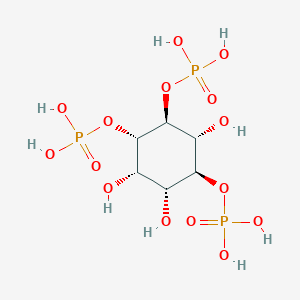

1D-myo-inositol 3,4,6-trisphosphate is a myo-inositol trisphosphate compound characterized by the presence of three phosphate groups at the 3-, 4-, and 6-positions of the inositol ring . This compound is a derivative of myo-inositol, a cyclohexanehexol that plays a crucial role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 3,4,6-trisphosphate typically involves the phosphorylation of myo-inositol. The process can be carried out using different phosphorylating agents under controlled conditions. One common method involves the use of ATP and specific kinases such as inositol-1,3,4-trisphosphate 5/6-kinase . The reaction conditions often require a buffered aqueous solution with a pH range of 7.0-8.0 and a temperature range of 25-37°C.

Industrial Production Methods: Industrial production of 1D-myo-inositol 3,4,6-trisphosphate may involve large-scale enzymatic phosphorylation processes. These processes utilize recombinant enzymes to achieve high yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions: 1D-myo-inositol 3,4,6-trisphosphate undergoes various chemical reactions, including:

Phosphorylation: Further phosphorylation can lead to the formation of higher inositol phosphates.

Hydrolysis: Hydrolysis of the phosphate groups can occur under acidic or enzymatic conditions.

Oxidation and Reduction: The hydroxyl groups on the inositol ring can participate in oxidation-reduction reactions.

Common Reagents and Conditions:

Phosphorylation: ATP and specific kinases (e.g., inositol-1,3,4-trisphosphate 5/6-kinase) under buffered conditions.

Hydrolysis: Acidic solutions or phosphatase enzymes.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

Higher Inositol Phosphates: Such as inositol 1,3,4,5,6-pentakisphosphate.

Dephosphorylated Inositol: Resulting from hydrolysis reactions.

Aplicaciones Científicas De Investigación

1D-myo-inositol 3,4,6-trisphosphate has diverse applications in scientific research, including:

Chemistry:

Signal Transduction Studies: Used to investigate intracellular signaling pathways involving inositol phosphates.

Biology:

Cell Signaling: Plays a role in calcium signaling by interacting with inositol trisphosphate receptors.

Gene Expression: Involved in the regulation of gene expression through its role in signaling cascades.

Medicine:

Drug Development: Potential therapeutic applications in targeting signaling pathways related to diseases such as cancer and neurodegenerative disorders.

Industry:

Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

Mecanismo De Acción

1D-myo-inositol 3,4,6-trisphosphate exerts its effects primarily through its interaction with inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum . Upon binding to IP3Rs, it triggers the release of calcium ions from intracellular stores, leading to various downstream cellular responses. This calcium release plays a critical role in processes such as muscle contraction, secretion, and metabolism.

Comparación Con Compuestos Similares

1D-myo-inositol 1,4,5-trisphosphate: Another inositol trisphosphate with phosphate groups at different positions.

1D-myo-inositol 1,3,4-trisphosphate: Similar structure but with phosphate groups at the 1-, 3-, and 4-positions.

Uniqueness: 1D-myo-inositol 3,4,6-trisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and interactions with cellular targets. Its ability to modulate calcium signaling pathways sets it apart from other inositol phosphates, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Inositol 1,4,6-trisphosphate (InsP3) is a significant signaling molecule involved in various biological processes, primarily through its role in calcium (Ca²⁺) signaling. This article explores the biological activity of InsP3, including its mechanisms of action, physiological roles, and implications in disease.

Overview of this compound

InsP3 is part of the inositol phosphate signaling pathway and is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Once produced, InsP3 diffuses through the cytosol and binds to InsP3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytoplasm.

- Calcium Mobilization : InsP3's primary function is to mediate intracellular calcium release. When InsP3 binds to its receptors on the ER, it triggers a conformational change that opens calcium channels, allowing Ca²⁺ to flow into the cytosol. This increase in intracellular calcium concentration activates various downstream signaling pathways involved in muscle contraction, neurotransmitter release, and cell proliferation .

- Signal Termination : The action of InsP3 is transient; it is rapidly metabolized by inositol polyphosphate 5-phosphatases and inositol trisphosphate 3-kinases. These enzymes convert InsP3 into other inositol phosphates, effectively terminating its signaling role and restoring calcium levels .

Physiological Roles

- Neuronal Function : InsP3 plays a crucial role in synaptic plasticity and memory formation. It has been shown that alterations in InsP3 signaling can affect dendritic morphology and impair learning and memory processes .

- Immune Response : In immune cells, InsP3 signaling regulates various functions such as cell activation and proliferation. Dysregulation of this pathway can lead to autoimmune diseases .

- Cardiovascular Health : InsP3 signaling is involved in cardiac muscle contraction. Abnormalities in this pathway can contribute to heart diseases .

Implications in Disease

Recent studies have linked aberrant InsP3 signaling to several diseases:

- Cancer : Overexpression of IP3K has been associated with tumor growth and metastasis. Inhibition of IP3K activity has shown promise in reducing cancer cell proliferation and adhesion .

- Neurological Disorders : Mutations affecting IP3R function have been implicated in various neurological disorders, including Alzheimer's disease and autism spectrum disorders (ASD). These mutations can lead to altered calcium signaling dynamics, contributing to disease pathology .

- Cardiovascular Diseases : Disruption of InsP3-mediated calcium signaling can lead to arrhythmias and other cardiovascular complications .

Case Studies

- Alzheimer's Disease : A study demonstrated that fibroblasts from patients with Alzheimer's exhibited significantly reduced IP3-mediated calcium signals compared to healthy controls. This suggests a potential mechanism for impaired neuronal function in Alzheimer's pathology .

- Cancer Metastasis : Research showed that targeting IP3K reduced the metastatic potential of lung cancer cells by inhibiting their adhesion properties. This highlights the therapeutic potential of modulating InsP3 signaling pathways in cancer treatment .

Data Table: Effects of this compound on Cellular Functions

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-GSRZWBRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150726 | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114418-85-8 | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.